![molecular formula C10H10N2O4 B8056271 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-](/img/structure/B8056271.png)
5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-
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Overview
Description
5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is a complex organic compound belonging to the benzimidazole family. This compound features a fused dioxole ring and a benzimidazole core, with methoxy groups at the 4th and 8th positions. Benzimidazoles are known for their diverse biological activities, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- typically involves the cyclization of o-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The reaction conditions often require high temperatures and the presence of a catalyst, such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nitric acid, halogens, and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro compounds or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.
Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways and interact with specific molecular targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and unique chemical properties make it suitable for applications requiring high-performance materials.
Mechanism of Action
The mechanism by which 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its wide range of biological activities.
Dioxolo[4,5-f]benzimidazole: A related compound with similar structural features.
4,8-Dimethoxybenzimidazole: A structural analog with methoxy groups at different positions.
Uniqueness: 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- stands out due to its fused dioxole ring, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its unique properties.
Biological Activity
5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is a member of the benzimidazole family, which is known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications.
Structural Characteristics
The compound features a unique structure characterized by:
- Benzimidazole Core : A bicyclic structure that contributes to its pharmacological properties.
- Dioxolo Ring : Provides additional stability and reactivity.
- Methoxy Groups : Located at the 4 and 8 positions, these groups enhance solubility and bioavailability.
The biological activity of 5H-1,3-Dioxolo[4,5-f]benzimidazole is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it has been shown to act as an inhibitor of topoisomerases, which are crucial for DNA replication and repair .
- Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell division .
- Antimicrobial Properties : The compound exhibits activity against various pathogens, potentially through mechanisms that disrupt cellular integrity or inhibit metabolic pathways .
Biological Activity Data
A summary of biological activities observed for 5H-1,3-Dioxolo[4,5-f]benzimidazole is presented in the table below:
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of bacteria | |
Enzyme Inhibition | Inhibits topoisomerases | |
Antiparasitic | Disrupts microtubule function |
Case Study 1: Anticancer Activity
In a study examining various benzimidazole derivatives, 5H-1,3-Dioxolo[4,5-f]benzimidazole was found to exhibit significant cytotoxic effects against several cancer cell lines. The compound's mechanism involved the inhibition of DNA topoisomerase I and II activities, leading to increased DNA damage and subsequent cell death. The IC50 values ranged from 2.68 µM to 8.11 µM across different cell lines .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of benzimidazole derivatives, including 5H-1,3-Dioxolo[4,5-f]benzimidazole. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's action was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Properties
IUPAC Name |
4,8-dimethoxy-5H-[1,3]dioxolo[4,5-f]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8(14-2)10-9(7)15-4-16-10/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDLAQFZXBHRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1NC=N3)OC)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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